(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Description
The exact mass of the compound (8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one is 360.19367399 g/mol and the complexity rating of the compound is 724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
52438-85-4 |
|---|---|
Molecular Formula |
C42H62O13 |
Molecular Weight |
774.9 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;trihydrate |
InChI |
InChI=1S/2C21H28O5.3H2O/c2*1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;;;/h2*5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3;3*1H2/t2*14-,15-,16-,18+,19-,20-,21-;;;/m00.../s1 |
InChI Key |
NYIMZAZFKYPKEY-IHLHFWPSSA-N |
SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O.C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O.O.O.O |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O.CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O.O.O.O |
Origin of Product |
United States |
Biological Activity
The compound (8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one is a glucocorticoid known for its anti-inflammatory and immunosuppressive properties. This article reviews its biological activities based on recent studies and clinical findings.
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molar Mass | 372.461 g/mol |
| Structure | Chemical Structure |
| CAS Number | 14760-49-7 |
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory activity. It functions by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). A study demonstrated that it effectively reduced edema in animal models of inflammation by modulating the immune response and decreasing the infiltration of inflammatory cells .
Immunosuppressive Properties
As a glucocorticoid, this compound plays a crucial role in immunosuppression. It has been shown to downregulate T-cell activation and proliferation. In vitro studies have reported that it can inhibit the production of interleukin-2 (IL-2), a key cytokine in T-cell growth and differentiation . These properties make it a candidate for treating autoimmune diseases.
Metabolic Effects
The compound also influences metabolic pathways. It has been found to affect glucose metabolism by enhancing gluconeogenesis and reducing insulin sensitivity in liver cells. This effect is significant for understanding its potential side effects in long-term therapy .
Clinical Applications
- Chronic Inflammatory Diseases : In clinical settings, patients with chronic inflammatory diseases such as rheumatoid arthritis have shown improvement when treated with this glucocorticoid. The treatment resulted in decreased joint swelling and pain relief.
- Asthma Management : A study involving asthmatic patients indicated that administration of this compound led to improved lung function tests and reduced frequency of asthma attacks compared to placebo groups .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has a half-life suitable for once-daily dosing. It is primarily metabolized in the liver through CYP450 enzymes. The metabolites are excreted via urine .
Safety Profile
While effective, the safety profile of this glucocorticoid must be considered. Long-term use can lead to side effects such as osteoporosis and adrenal suppression. Monitoring bone density and adrenal function is recommended during therapy .
Chemical Reactions Analysis
Oxidation Reactions
The compound contains hydroxyl groups at positions 11 and 17, as well as a ketone at position 3. Selective oxidation of these groups is a key reaction pathway:
The ketone at position 3 is generally stable under mild conditions but can participate in conjugate additions or reductions in the presence of strong reducing agents like NaBH4 .
Hydrolysis and Acyl Transfer
The 17-(2-hydroxyacetyl) group is susceptible to hydrolysis and acyl transfer reactions:
Esterification and Acylation
The hydroxyl groups at positions 11 and 17 can undergo esterification to modify solubility or biological activity:
| Esterification Site | Reagent | Product | Note |
|---|---|---|---|
| 17-hydroxyacetyl | Acetic anhydride/pyridine | 17-acetoxy derivative | Enhanced lipophilicity |
| 11β-hydroxyl | Benzoyl chloride | 11-benzoyl ester | Stabilizes the hydroxyl group |
Metabolic Transformations
In biological systems, this compound undergoes hepatic modifications, as evidenced by metabolites in the Human Metabolome Database (HMDB):
Ring-Modification Reactions
The cyclopenta[a]phenanthrene core can undergo electrophilic substitutions under controlled conditions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Epoxidation | mCPBA (meta-chloroperoxybenzoic acid) | Epoxide formation at the 1,2-diene position |
| Halogenation | Br2/CCl4 | Bromination at electron-rich C4-C5 double bond |
Synthetic Derivatives and Analogues
Derivatives of this compound are synthesized for pharmacological screening. Key examples include:
| Derivative | Modification | Biological Activity |
|---|---|---|
| 17-propionate ester | Enhanced glucocorticoid potency | Anti-inflammatory |
| 9α-fluoro-11β-hydroxy derivative | Increased receptor affinity | Topical corticosteroids |
Stability and Degradation
Under accelerated stability testing (40°C/75% RH), the compound degrades via:
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the stereochemical configuration of this compound?
- Methodology : Use high-resolution NMR (e.g., H, C, and NOESY) to resolve stereoisomerism. For example, NOESY correlations between H-8 and H-9 can confirm the 8S,9S configuration. X-ray crystallography is definitive for resolving complex stereochemistry, as demonstrated for structurally similar steroids (e.g., crystal structure determination of cyclopenta[a]phenanthren derivatives in ). Cross-validate results with computational methods like DFT-based chemical shift predictions.
- Data Validation : Compare observed NMR shifts with literature values for analogous steroids (e.g., dexamethasone derivatives in ).
Q. How can researchers optimize the synthesis of this compound to minimize undesired byproducts?
- Experimental Design :
- Use regioselective protecting groups (e.g., silyl ethers) during hydroxylation steps to prevent over-functionalization.
- Monitor reaction progress via TLC or HPLC-MS to detect intermediates.
- Employ chiral catalysts for asymmetric induction, particularly at the 17-hydroxyacetyl group.
- Troubleshooting : If byproducts persist (e.g., epimerization at C-10 or C-13), reduce reaction temperature or switch to non-polar solvents to stabilize the desired stereochemistry.
Q. What in vitro assays are suitable for preliminary evaluation of its anti-inflammatory activity?
- Protocol :
- Cell-based : Use LPS-induced RAW264.7 macrophages to measure inhibition of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA.
- Enzymatic : Test phospholipase A2 inhibition (IC) using a fluorometric substrate, referencing dexamethasone’s mechanism ().
- Controls : Include dexamethasone as a positive control and validate results across ≥3 biological replicates.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data caused by stereochemical impurities?
- Case Study : A study reporting inconsistent IC values for phospholipase A2 inhibition might reflect undetected 17R epimers.
- Resolution :
Purify the compound via chiral HPLC (e.g., Chiralpak AD-H column) to isolate stereoisomers.
Re-test each isomer’s activity separately.
Perform molecular docking to compare binding affinities of epimers with the enzyme’s active site.
- Data Analysis : Use ANOVA with post-hoc tests to confirm statistical significance between isomers’ activities.
Q. What strategies enable selective functionalization of the 17-hydroxyacetyl group for structure-activity relationship (SAR) studies?
- Synthetic Approach :
- Protect the 11- and 17-hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups.
- Introduce modifications (e.g., esterification, amidation) at the 17-position using activated acylating agents.
- Deprotect under mild conditions (e.g., TBAF in THF) to avoid side reactions.
- Validation : Characterize derivatives via HRMS and H NMR. Compare their glucocorticoid receptor binding affinity using competitive radioligand assays.
Q. How does the compound’s conformational flexibility impact its receptor binding kinetics?
- Methodology :
Perform molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to analyze conformational changes in aqueous and lipid environments.
Identify dominant conformers and calculate free-energy landscapes.
Correlate with experimental binding data (e.g., SPR or ITC) for the glucocorticoid receptor.
- Key Insight : The 17-hydroxyacetyl group’s orientation may dictate hydrogen-bonding interactions with receptor residues (e.g., Asn-564 in the ligand-binding domain).
Methodological Considerations
Q. What precautions are critical when handling this compound in cell culture assays?
- Safety : Wear nitrile gloves and PPE to avoid dermal exposure ( ). Prepare stock solutions in DMSO (<0.1% final concentration) to prevent solvent toxicity.
- Stability : Store aliquots at -80°C under argon to prevent oxidation of the 3-keto group. Confirm stability via LC-MS before each experiment.
Q. How can researchers address discrepancies in reported solubility data across studies?
- Standardization :
- Use the shake-flask method with HPLC quantification.
- Control temperature (±0.1°C) and pH (7.4 PBS for physiological relevance).
- Troubleshooting : If solubility varies, test alternative co-solvents (e.g., PEG-400) or complexation agents (e.g., cyclodextrins).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
